molecular formula C14H14FN3O2 B2481342 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 1172857-11-2

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2481342
CAS No.: 1172857-11-2
M. Wt: 275.283
InChI Key: SYOPKOMCGDPKOK-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). The compound’s structure includes an oxadiazole ring, a pyrrolidinone ring, and a fluorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Pyrrolidinone Ring: This step may involve the reaction of the oxadiazole intermediate with a suitable amine or amide under conditions that promote ring closure.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions where a fluorophenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the nitrogen atoms in the rings.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group in the pyrrolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
  • 4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Uniqueness

The presence of the ethyl group and the specific arrangement of the oxadiazole and pyrrolidinone rings, along with the fluorophenyl group, may confer unique chemical and biological properties to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one compared to its analogs. These differences can affect its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-6-4-3-5-10(11)15/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPKOMCGDPKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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